molecular formula C13H14F5NO B10974881 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide

2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide

Cat. No.: B10974881
M. Wt: 295.25 g/mol
InChI Key: HMOQDZKDPBDDBT-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide is a fluorinated benzamide derivative with the molecular formula C13H14F5NO. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and two propyl groups attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorinated benzamide structure. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentafluoro-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of propyl groups.

    2,3,4,5,6-pentafluorobenzamide: Lacks the propyl groups, making it less hydrophobic.

    2,3,4,5,6-pentafluoroaniline: Contains an amino group instead of an amide group.

Uniqueness

2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide is unique due to the combination of its fluorinated benzene ring and dipropylamide structure. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14F5NO

Molecular Weight

295.25 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H14F5NO/c1-3-5-19(6-4-2)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3

InChI Key

HMOQDZKDPBDDBT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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